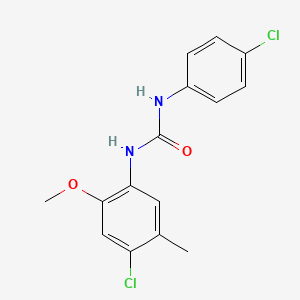
2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide" belongs to the class of thiadiazole derivatives, which are known for their diverse chemical and biological activities. Thiadiazoles are heterocyclic compounds containing a 1,3,4-thiadiazole ring, a sulfur atom, and two nitrogen atoms at positions 1, 3, and 4. These compounds have been extensively studied for their potential applications in various fields, including medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives is typically achieved through condensation reactions involving thiocarbohydrazide and various carboxylic acids or their derivatives. A common method involves the use of carbodiimide condensation catalysis, which is a convenient and fast method for preparing N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including "2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide," can be analyzed using various techniques such as X-ray diffraction. These compounds often exhibit V-shaped configurations due to the angles between the aromatic planes, with significant intermolecular interactions such as hydrogen bonds and π interactions contributing to their structural stability (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including nucleophilic addition reactions with amides and aromatic amines. These reactions are influenced by the solvent used and the specific substituents on the thiadiazole ring. The addition of amines to the CN double bond of thiadiazole derivatives can lead to the formation of thiadiazoline compounds (Caram et al., 2003).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility and crystalline structure, are critical for their application and functionality. The crystal structure, including the orientation of phenyl rings and the formation of dimers through hydrogen bonding, plays a significant role in the properties of these compounds. For example, some thiadiazole derivatives form centrosymmetric dimers via N—H⋯N hydrogen bonds, which are further connected into layers through C—H⋯O interactions (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their reactivity and stability, are influenced by their molecular structure. The presence of substituents such as alkyl or aryl groups on the thiadiazole ring affects their chemical behavior, including their potential as glutaminase inhibitors or their antioxidant properties. These properties are crucial for their application in drug design and other areas of chemistry (Shukla et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-9-16-21-22-19(24-16)20-18(23)17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,17H,2,9H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQSDGTPQUNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(1-methyl-1H-indol-6-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B5623453.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B5623458.png)


![N-{4-[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]phenyl}-N'-ethylurea](/img/structure/B5623482.png)
![2,2-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5623489.png)
![N-[(3',4'-difluorobiphenyl-3-yl)methyl]propanamide](/img/structure/B5623497.png)

![(4S)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5623507.png)

![3-fluoro-2-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5623522.png)
![ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B5623540.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B5623545.png)
